

Application Notes and Protocols: Agomelatine in Rodent Models of Depression

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Compound of Interest

Compound Name: Agomelatine

Cat. No.: B1665654

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Audience: Researchers, scientists, and drug development professionals.

Introduction

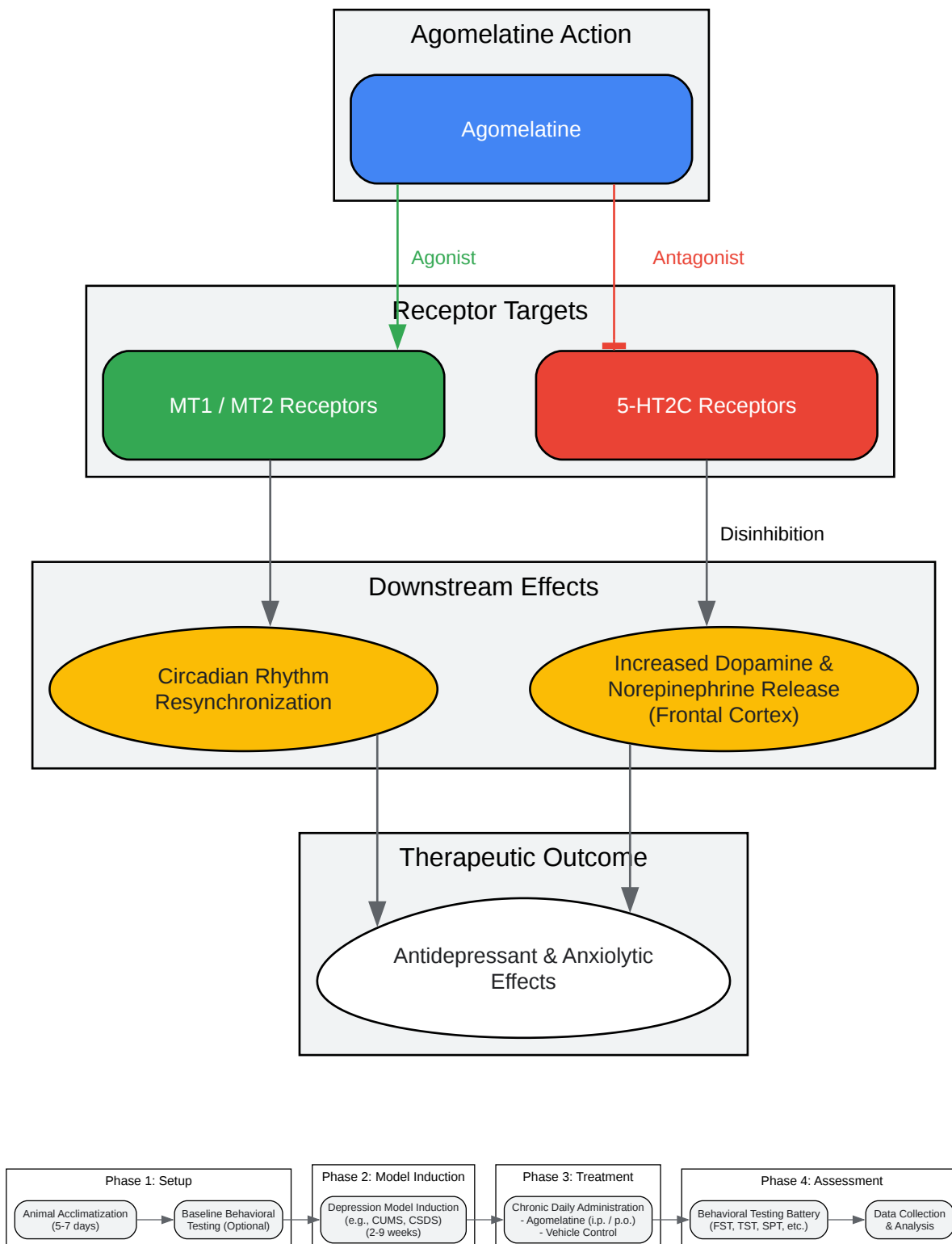
Agomelatine is an innovative antidepressant distinguished by its unique pharmacological profile. It acts as a potent agonist at melatonergic MT1 and MT2 receptors and as a neutral antagonist at serotonergic 5-HT_{2C} receptors.[1][2][3] This dual mechanism is believed to exert antidepressant effects through the resynchronization of disrupted circadian rhythms and by increasing the release of dopamine and norepinephrine, particularly in the frontal cortex.[4][5] Preclinical evaluation in rodent models of depression is a critical step in understanding its therapeutic potential. These models, such as the Forced Swim Test (FST), Tail Suspension Test (TST), Sucrose Preference Test (SPT), and chronic stress paradigms, are essential for characterizing the drug's efficacy.[6][7]

This document provides a comprehensive overview of **agomelatine** dosage and administration in various rodent models, detailed experimental protocols for key behavioral assays, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Signaling Pathway

Agomelatine's antidepressant properties are attributed to a synergistic action on two distinct receptor systems. As an agonist, it activates MT1 and MT2 melatonin receptors, which are crucial for regulating circadian rhythms often disturbed in depression.[3][4] Concurrently, by

antagonizing (blocking) 5-HT_{2C} receptors, it disinhibits downstream pathways, leading to an increase in dopamine and norepinephrine levels in the corticolimbic structures.[4][5]



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